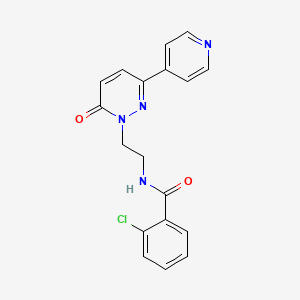
2-chloro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
A study by Flefel et al. (2018) involved the synthesis of novel pyridine derivatives, focusing on their potential interaction with target proteins through molecular docking screenings. This research highlights the importance of pyridine derivatives in developing compounds with significant binding energies, which could be essential for designing drugs with targeted actions (Flefel et al., 2018).
Antimicrobial Evaluation
Bhuiyan et al. (2006) conducted a study synthesizing thienopyrimidine derivatives, emphasizing their antimicrobial evaluation. This research underscores the relevance of pyridine derivatives in the development of compounds with pronounced antimicrobial activity (Bhuiyan et al., 2006).
Hydrolysis Studies
Kuraishi (1960) explored the hydrolysis of pyridazine derivatives, providing insights into the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals (Kuraishi, 1960).
Anti-inflammatory Activity
Amr et al. (2007) synthesized a series of pyridines and pyrimidinones with a focus on their anti-inflammatory activity. This research highlights the utility of pyridine derivatives in developing new anti-inflammatory agents (Amr et al., 2007).
Synthesis Under Microwave Irradiation
Ashok et al. (2006) studied the synthesis of pyridine derivatives under microwave irradiation, which demonstrates an innovative approach in synthesizing these compounds efficiently and with potential pharmacological activities (Ashok et al., 2006).
Analgesic and Antiparkinsonian Activities
Amr et al. (2008) synthesized and evaluated the analgesic and antiparkinsonian activities of various pyridine derivatives. This study provides insights into the therapeutic potential of these compounds for treating conditions like pain and Parkinson's disease (Amr et al., 2008).
Melanoma Cytotoxicity
Wolf et al. (2004) conducted a study on benzamide derivatives, including those with pyridine structures, for their cytotoxicity against melanoma, suggesting potential applications in cancer therapy (Wolf et al., 2004).
Propiedades
IUPAC Name |
2-chloro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-15-4-2-1-3-14(15)18(25)21-11-12-23-17(24)6-5-16(22-23)13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUAEHRPPRUXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2923677.png)
![2-Chloro-1-[5-(methoxymethyl)-1,4-oxazepan-4-yl]ethanone](/img/structure/B2923678.png)
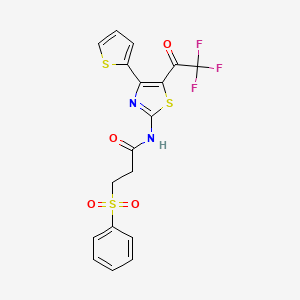
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923682.png)
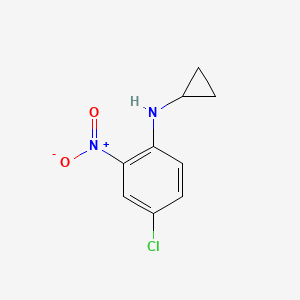
![[(3R)-oxan-3-yl]methanol](/img/structure/B2923684.png)



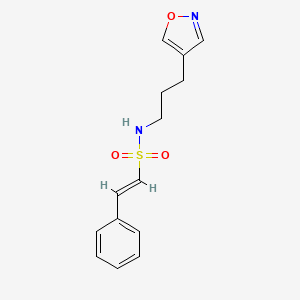
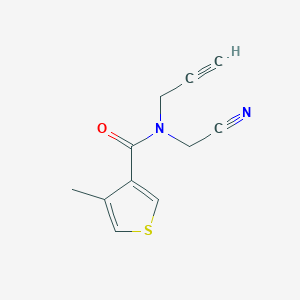
![N-[[2-(Dimethylsulfamoyl)-6-fluorophenyl]methyl]but-2-ynamide](/img/structure/B2923694.png)
